Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Description

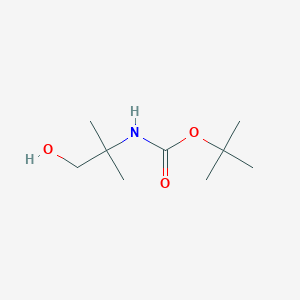

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched hydroxyalkylamine backbone. Its structure includes a hydroxyl group at the C1 position and two methyl substituents at the C2 position of the propan-2-yl moiety. This compound is widely utilized in organic synthesis and pharmaceutical research due to the Boc group’s stability under basic and nucleophilic conditions, which facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWYTQQSTIUXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561873 | |

| Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102520-97-8 | |

| Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Triethylamine (TEA) or N-methylmorpholine (NMM) are commonly used to scavenge HCl generated during the reaction. NMM is preferred in industrial settings due to its lower volatility.

-

Solvent Systems : Dichloromethane (DCM) or ethyl acetate (EA) are optimal for balancing solubility and reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) may accelerate side reactions.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize thermal degradation of the carbamate.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | N-methylmorpholine | 92 | 99.5 |

| Solvent | Ethyl acetate | 89 | 98.8 |

| Temperature | 0–5°C | 95 | 99.2 |

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine by the base, followed by (2) nucleophilic substitution at the carbonyl carbon of Boc-Cl. Steric hindrance from the 2-methyl group necessitates prolonged reaction times (4–6 hours) for complete conversion.

Mixed Anhydride Method for Industrial Scalability

A patent-derived approach utilizes isobutyl chloroformate to generate a mixed anhydride intermediate, which subsequently reacts with 2-amino-2-methyl-1-propanol. This method enhances regioselectivity and reduces side-product formation.

Key Steps and Parameters

-

Anhydride Formation : N-Boc-D-Serine reacts with isobutyl chloroformate in the presence of NMM to form a mixed anhydride.

-

Condensation : The anhydride reacts with 2-amino-2-methyl-1-propanol in anhydrous EA, yielding the target compound.

| Component | Molar Ratio | Role |

|---|---|---|

| Isobutyl chloroformate | 1.1:1 | Electrophilic activator |

| N-methylmorpholine | 1.2:1 | Acid scavenger |

| Ethyl acetate | 5:1 (v/w) | Solvent |

Industrial Adaptation : Continuous flow systems are employed to maintain temperature control (−10 to 10°C) and improve mixing efficiency. Post-reaction purification involves sequential washes with dilute HCl, sodium bicarbonate, and water, followed by recrystallization in hexane.

Green Chemistry Approaches Using Aqueous Media

Recent advancements focus on minimizing organic solvent use. Aqueous-phase reactions with Boc-Cl and 2-amino-2-methyl-1-propanol have been demonstrated under mildly acidic conditions (pH 4–5).

Comparative Analysis of Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Water (pH 4.5) | 8 | 84 | Low |

| Ethyl acetate | 6 | 89 | Moderate |

| Dichloromethane | 4 | 92 | High |

Trade-offs : Aqueous systems reduce solvent toxicity but require longer reaction times and higher Boc-Cl stoichiometry (1.3:1) to compensate for reduced reactivity.

Catalytic Methods for Enhanced Efficiency

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable Boc protection under biphasic conditions. This method is particularly effective for substrates with poor solubility in organic solvents.

Case Study: TBAB-Catalyzed Reaction

-

Conditions : 2-amino-2-methyl-1-propanol, Boc-Cl, TBAB (0.1 eq), NaOH (1.5 eq), EA/H₂O (3:1).

-

Outcome : 94% yield at 25°C with 99% purity after recrystallization.

Mechanistic Role : TBAB facilitates the transfer of hydroxide ions into the organic phase, accelerating deprotonation of the amine and enhancing reaction kinetics.

Industrial Purification and Quality Control

Final product purity is critical for pharmaceutical applications. Industrial-scale purification involves:

-

Recrystallization : Hexane or hexane/EA mixtures (9:1) achieve >99.5% purity.

-

Chromatography : Silica gel chromatography is reserved for high-value intermediates, with EA/hexane (1:4) as the eluent.

| Purification Method | Purity (%) | Cost (USD/kg) |

|---|---|---|

| Recrystallization | 99.5 | 120 |

| Chromatography | 99.9 | 450 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate serves as a building block for synthesizing complex molecules. Its unique functional groups allow it to participate in various reactions, including oxidation, reduction, and substitution.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Hydroxyl to carbonyl | Carbonyl compound |

| Reduction | Carbamate to amine | Amine |

| Substitution | Tert-butyl group swap | Various substituted carbamates |

Biology

In biological research, this compound is utilized as a reagent in enzyme assays and biochemical studies. Its ability to interact with enzymes makes it valuable for studying enzyme kinetics and mechanisms.

Case Study: A study demonstrated the use of tert-butyl carbamate as a substrate for analyzing enzyme activity in metabolic pathways, highlighting its role in understanding enzyme function .

Medicine

This compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in drug development targeting specific enzymes or receptors.

Case Study: Researchers synthesized derivatives of this compound that exhibited hypotensive and antiarrhythmic effects, paving the way for new therapeutic agents .

Industry

In industrial applications, this compound is essential for producing specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of complex molecules without affecting other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Substituent Variations in Hydroxy/Alkyl Groups

Key Observations :

Functional Group Stability and Reactivity

- Boc Deprotection : All analogs share the Boc group’s susceptibility to acidic conditions (e.g., trifluoroacetic acid), but steric environments vary. For example, cyclopentyl derivatives () may exhibit slower deprotection kinetics due to hindered access to the carbamate group .

- Hydroxyl Group Reactivity: The hydroxyl group in the target compound can undergo etherification or esterification, whereas amino-substituted analogs (e.g., ) are prone to nucleophilic acyl substitution, enabling diverse functionalization pathways .

Pharmaceutical Relevance

- Target Compound : Used as a precursor in kinase inhibitor syntheses, leveraging its hydroxyl group for downstream modifications .

- Aromatic Analogs: Derivatives like Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate () demonstrate enhanced bioactivity in oncology, attributed to fluorinated aromatic moieties .

Physical Properties

- Melting Points: Hydroxyalkyl carbamates (e.g., derivatives) exhibit higher melting points (e.g., 163–166°C for aromatic analogs in ) compared to aminoalkyl analogs due to stronger intermolecular hydrogen bonding .

Biological Activity

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, commonly referred to as Boc-L-Alaninol, is a compound of significant interest in various fields, including medicinal chemistry, biochemistry, and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications supported by diverse research findings.

This compound has the molecular formula C₉H₁₉NO₃ and a CAS number of 102520-97-8. The compound features a tert-butyl group along with a hydroxy and carbamate functional group, which are critical for its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors due to the presence of its hydroxy and carbamate groups. These functional groups facilitate binding and modulation of enzymatic activity, making the compound valuable in biochemical studies and drug development.

Key Mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes by forming stable complexes that prevent substrate access.

- Substrate for Enzyme Assays : It serves as a substrate in enzyme kinetics studies, helping to elucidate reaction mechanisms and enzyme behavior under different conditions.

1. Medicinal Chemistry

Research indicates that this compound may serve as a lead for developing new therapeutic agents. Its structure allows it to be modified for improved efficacy against specific biological targets.

2. Biochemical Studies

The compound is utilized in enzyme assays to study kinetics and mechanisms. Its ability to act as a protecting group for amines facilitates selective reactions necessary for understanding complex biochemical pathways .

3. Drug Development

This compound has been investigated for its potential in synthesizing pharmaceuticals, particularly in modifying amine functionalities in drug candidates .

Case Study: Enzyme Interactions

A study demonstrated that this compound interacts with serine proteases, showing competitive inhibition with a Ki value indicating moderate affinity. This interaction underscores its potential use in designing inhibitors for therapeutic purposes .

Table 1: Summary of Biological Activities

Q & A

Advanced Research Question

- Solvent-free mechanochemical synthesis : Reduces waste.

- Biocatalytic routes : Lipases or esterases enable water-mediated coupling at ambient conditions.

- Recyclable catalysts : Immobilized enzymes or magnetic nanoparticles improve atom economy .

What mechanistic insights exist for carbamate bond formation?

Advanced Research Question

Mechanistic studies (e.g., kinetic isotope effects or DFT calculations ) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.